N-(3,5-dimethoxyphenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a carboxamide group, a tetrazole moiety, and a dimethoxyphenyl group, making it a molecule of significant structural and functional diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethoxyphenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting 4-fluorophenylhydrazine with sodium azide under acidic conditions to form 1-(4-fluorophenyl)-1H-tetrazole.
Piperazine Derivative Synthesis: The piperazine ring is functionalized by reacting with 3,5-dimethoxybenzoyl chloride to introduce the dimethoxyphenyl group.
Coupling Reaction: The final step involves coupling the tetrazole derivative with the piperazine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production may involve optimizing these steps for scale, including the use of continuous flow reactors to improve yield and efficiency. Solvent selection, temperature control, and purification methods like recrystallization or chromatography are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones under strong oxidizing conditions.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Nitro or halogenated derivatives.
Chemistry:
- Used as a building block in organic synthesis for creating more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific receptors or enzymes.
Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry:
- Potential applications in the development of new materials, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide depends on its interaction with biological targets:
Molecular Targets: It may interact with specific receptors, such as G-protein coupled receptors (GPCRs) or ion channels.
Pathways Involved: The compound could modulate signaling pathways, such as the MAPK/ERK pathway, influencing cell proliferation, differentiation, or apoptosis.
Comparison with Similar Compounds
N-(3,5-dimethoxyphenyl)-4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
N-(3,5-dimethoxyphenyl)-4-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness:
- The presence of the fluorine atom in N-(3,5-dimethoxyphenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide can significantly influence its electronic properties and biological activity, potentially enhancing its binding affinity and specificity for certain targets.
This compound’s unique combination of functional groups and structural features makes it a valuable subject for ongoing research in various scientific disciplines.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7O3/c1-31-18-11-16(12-19(13-18)32-2)23-21(30)28-9-7-27(8-10-28)14-20-24-25-26-29(20)17-5-3-15(22)4-6-17/h3-6,11-13H,7-10,14H2,1-2H3,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWOAZRGVJWQEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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